molecular formula C24H28N4O3 B2771304 N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251625-37-2

N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2771304
CAS No.: 1251625-37-2
M. Wt: 420.513
InChI Key: LDPDKBCYIPJTJU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-4-7-20(14-17(16)2)25-22(29)15-28-12-10-19(11-13-28)24-26-23(27-31-24)18-5-8-21(30-3)9-6-18/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDKBCYIPJTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Structure and Properties

The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is C27H30N4O3C_{27}H_{30}N_{4}O_{3} with a molecular weight of approximately 466.56 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as this scaffold is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. A study highlighted that compounds containing the oxadiazole ring can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Mechanism
1Thymidylate Synthase0.65Enzyme inhibition
2HDACs2.41Apoptosis induction
3Telomerase1.00Cell cycle arrest

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Enzymes : The compound targets key enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors such as caspase-3 and p53 .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antitumor Activity : A recent study demonstrated that a related oxadiazole derivative significantly reduced tumor growth in MCF-7 breast cancer cells through apoptosis and cell cycle arrest mechanisms .
  • Molecular Docking Studies : Molecular docking studies have shown strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. This suggests that modifications to the compound's structure could enhance its efficacy against specific cancer types .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have also been explored for other pharmacological effects:

  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that oxadiazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, the oxadiazole scaffold has been associated with various mechanisms of action against cancer cells:

  • Mechanism-Based Approaches : Compounds containing the oxadiazole moiety have shown efficacy in targeting specific pathways involved in cancer cell proliferation and survival. Studies have highlighted their role as cytotoxic agents against several cancer cell lines including HCT-116 and MCF-7 .
  • Case Study : A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity. One compound demonstrated an IC50 value of 1.18±0.14μM1.18\pm 0.14\mu M against HEPG2 cells, indicating potent inhibitory effects compared to standard treatments like staurosporine .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The oxadiazole derivatives have been reported to possess broad-spectrum antimicrobial activities:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anti-inflammatory and Antioxidant Activities

Research has also pointed towards the anti-inflammatory and antioxidant properties of oxadiazole derivatives:

  • Case Study : A series of substituted oxadiazoles were synthesized and tested for their anti-inflammatory effects, exhibiting significant inhibition of inflammatory markers in vitro .

Synthetic Approaches

The synthesis of N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can be achieved through various methodologies:

One-Pot Synthesis Strategy

Recent advancements have introduced one-pot synthesis techniques that streamline the preparation of such complex compounds. This method allows for simultaneous functionalization and reduction steps that enhance yield and reduce reaction time .

Table 2: Synthetic Methods Overview

MethodologyDescription
One-Pot SynthesisCombines multiple reactions into a single step
Microwave-Assisted SynthesisEnhances reaction rates through localized heating
Green Chemistry ApproachesUtilizes environmentally friendly solvents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential steps: (i) formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux (e.g., using pyridine/zeolite catalysts at 150°C), (ii) piperidine-1-yl acetamide coupling via nucleophilic substitution, and (iii) final purification via chromatography or recrystallization .
  • Key Variables : Temperature (150°C optimal for oxadiazole formation), solvent polarity (DMSO or ethanol for solubility), and catalyst choice (zeolites enhance regioselectivity). Yield improvements (>80%) are achieved by controlling pH (neutral to slightly basic) and reaction time (5–8 hours) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Use a combination of 1H/13C NMR (to verify acetamide, piperidine, and aromatic protons), IR spectroscopy (amide C=O stretch at ~1640–1680 cm⁻¹; oxadiazole C=N at ~1580 cm⁻¹), and mass spectrometry (high-resolution ESI-MS for molecular ion validation). X-ray crystallography is recommended for resolving stereochemical ambiguities in the piperidine or oxadiazole moieties .

Q. What primary biological targets or assays are relevant for initial screening of this compound?

  • Methodology : Prioritize assays aligned with oxadiazole pharmacology:

  • Enzyme inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) activity assays due to structural similarity to known inhibitors .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Core modifications : Substitute the 4-methoxyphenyl group on the oxadiazole with electron-withdrawing (e.g., -NO₂) or donating (e.g., -NH₂) groups to modulate electronic effects on binding .
  • Piperidine ring variations : Introduce methyl or fluorine substituents to enhance metabolic stability or selectivity for CNS targets .
  • Assay validation : Compare IC₅₀ values across modified analogs using dose-response curves in enzyme inhibition or cell viability assays .

Q. How can contradictions in bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Standardize protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .
  • Batch analysis : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light/heat via TLC or LC-MS) .
  • Computational validation : Use molecular docking to identify binding pose inconsistencies (e.g., oxadiazole interactions with catalytic residues in LOX vs. COX) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., acetamide hydrolysis products) .

Q. Which in vitro models are suitable for studying metabolic stability and degradation pathways?

  • Methodology :

  • Liver microsomes : Incubate the compound with rat/human microsomes to identify phase I metabolites (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • LC-MS/MS analysis : Track degradation products (e.g., cleavage of the acetamide bond or oxadiazole ring) under simulated gastric/intestinal conditions .

Specialized Methodological Considerations

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of the compound?

  • Methodology :

  • Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation to control stereochemistry .

Q. What experimental strategies validate multi-target interactions (e.g., polypharmacology) for this compound?

  • Methodology :

  • Proteome profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target protein binders .
  • Network pharmacology : Construct interaction networks (e.g., STRING database) linking predicted targets (e.g., kinases, GPCRs) to disease pathways .

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